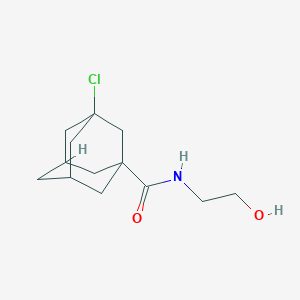![molecular formula C12H13ClFNO3 B4974338 ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate](/img/structure/B4974338.png)
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to a class of compounds known as Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects. In
Mécanisme D'action
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate works by inhibiting the activity of JAK enzymes, which play a critical role in the signaling pathways that regulate immune cell function. By blocking JAK activity, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It has been demonstrated to reduce disease activity and improve clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can also have adverse effects on the immune system, including an increased risk of infections and malignancies.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, including its potent and selective inhibition of JAK enzymes, its ability to modulate immune cell function, and its potential for use in the treatment of various inflammatory and autoimmune diseases. However, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can also have limitations in lab experiments, including its potential for off-target effects and its potential to interfere with other signaling pathways.
Orientations Futures
There are several future directions for ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate research, including the development of more selective JAK inhibitors with fewer adverse effects, the investigation of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate in combination with other immunomodulatory agents, and the exploration of its potential use in other inflammatory and autoimmune diseases. Additionally, further research is needed to fully understand the mechanisms of action and potential adverse effects of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate.
In conclusion, ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate is a synthetic compound that has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It works by inhibiting the activity of JAK enzymes, leading to anti-inflammatory and immunosuppressive effects. While ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has several advantages for use in lab experiments, it can also have limitations and potential adverse effects. Further research is needed to fully understand the potential of ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate as a therapeutic agent.
Méthodes De Synthèse
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate can be synthesized via a multistep process starting from 3-chloro-4-fluoroaniline. The first step involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form ethyl 4-(3-chloro-4-fluorophenyl)amino-4-oxobutanoate. This intermediate is then subjected to a series of reactions involving reduction, cyclization, and further functionalization to yield ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate.
Applications De Recherche Scientifique
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in the treatment of transplant rejection and graft-versus-host disease.
Propriétés
IUPAC Name |
ethyl 4-(3-chloro-4-fluoroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO3/c1-2-18-12(17)6-5-11(16)15-8-3-4-10(14)9(13)7-8/h3-4,7H,2,5-6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYDXMUWBKMWOFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-chloro-4-fluorophenyl)amino]-4-oxobutanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-fluorophenyl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B4974255.png)
![5-(2-thienyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4974263.png)
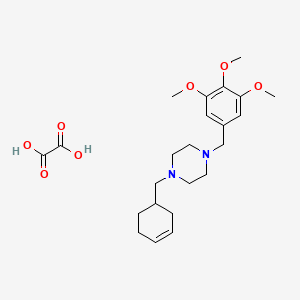
![1-[3-(4-chlorophenoxy)benzyl]decahydroquinoline](/img/structure/B4974274.png)
![1,2-dichloro-3-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B4974279.png)
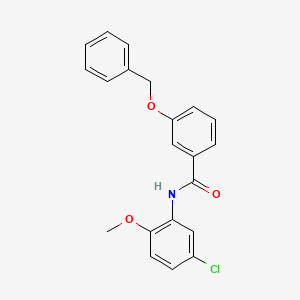
![3-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4974291.png)
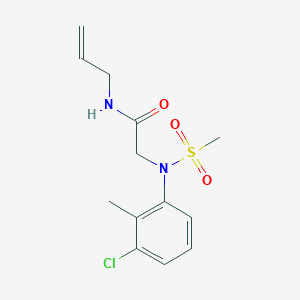

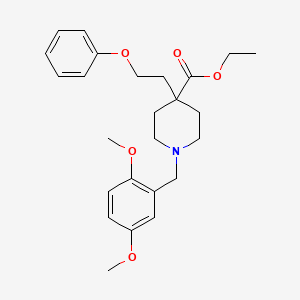

![3,3'-(1,4-piperazinediyl)bis[1-(2-phenylethyl)-2,5-pyrrolidinedione]](/img/structure/B4974345.png)
